A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-2-butenal

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the key physical properties of 3-Methyl-2-butenal (also known as prenal or 3-methylcrotonaldehyde), a valuable compound in various chemical syntheses. This document consolidates essential data into a clear, tabular format for easy reference and comparison. Furthermore, it outlines the standard experimental methodologies employed to determine these properties, offering a foundational understanding for laboratory practice and quality control.

Introduction

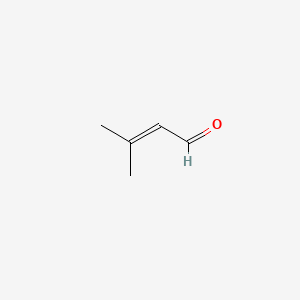

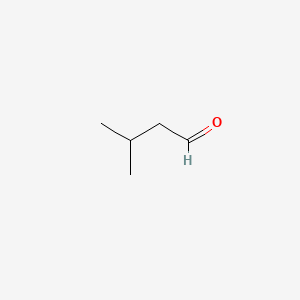

3-Methyl-2-butenal (CAS No: 107-86-8) is an alpha,beta-unsaturated aldehyde with the chemical formula C5H8O.[1] It is a colorless to faint yellowish liquid with a characteristic pungent, almond-like odor.[1][2][3] Its utility as a precursor in the synthesis of various organic compounds, including pharmaceuticals and fragrances, necessitates a thorough understanding of its physical characteristics. Accurate knowledge of properties such as boiling point, density, and solubility is critical for process design, safety assessments, and the development of new applications.

Physical Properties of 3-Methyl-2-butenal

The physical properties of 3-Methyl-2-butenal have been determined by various analytical methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Units | Notes and References |

| Molecular Weight | 84.12 | g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | - | [1][5] |

| Odor | Pungent, almond-like, fruity, nutty, sweet | - | [1][4][6] |

| Density | 0.878 | g/mL | at 20 °C[4][6] |

| 0.872 | g/mL | at 25 °C[4][6] | |

| Boiling Point | 133 - 135 | °C | at 760 mmHg[4][6][7] |

| 136 | °C | [2][8] | |

| 134 | °C | [1] | |

| Melting Point | -20 | °C | [1][6][8] |

| Flash Point | 33 | °C | Closed cup[9][10] |

| 37 | °C | [1][2][5] | |

| Refractive Index | 1.462 | - | at 20 °C, nD[4][6] |

| 1.4613 | - | [8] | |

| 1.4590-1.4650 | - | at 20 °C[11] | |

| Solubility in Water | 110 | g/L | at 20 °C[2][5][8] |

| Slightly soluble | - | [1][7] | |

| Vapor Pressure | 7 | mmHg | at 20 °C[4][6] |

| 7.5 | hPa | at 20 °C[2] | |

| 9 | hPa | at 20 °C[10] | |

| Autoignition Temperature | 145 | °C | at 1,013 hPa[1][10] |

| LogP (Octanol/Water Partition Coefficient) | 0.53 | - | at 25 °C[1][10] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of the physical properties listed above relies on standardized experimental protocols. These methods ensure reproducibility and comparability of data across different laboratories. Below are detailed summaries of the methodologies for key physical property measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 3-Methyl-2-butenal, this is a critical parameter for distillation and purification processes.

Methodology: A common method for determining the boiling point of chemical substances is outlined in OECD Guideline 103 and ASTM D1120 .[5][12][13][14][15][16][17][18]

-

Principle: The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded.

-

Apparatus: A typical setup includes a reaction flask, a condenser, a heating mantle, and a calibrated temperature measurement device (thermometer or thermocouple).

-

Procedure:

-

The liquid is placed in the flask with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The liquid is heated gradually.

-

The temperature is recorded when a steady reflux is observed, and the temperature of the vapor remains constant.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: The density of liquids like 3-Methyl-2-butenal can be accurately determined using a digital density meter, following a procedure such as ASTM D4052 .[2][19][20][21][22]

-

Principle: This method is based on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

-

Apparatus: A digital density meter with a thermostatically controlled measuring cell.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

The sample is introduced into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration.

-

The measurement is performed at a controlled temperature, as density is temperature-dependent.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable property for identifying and assessing the purity of a compound.

Methodology: The refractive index is typically measured using a refractometer, with ASTM D1218 being a relevant standard method.[6][23][24][25]

-

Principle: This method measures the critical angle of refraction of light as it passes from a prism of known refractive index to the liquid sample.

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

A small drop of the liquid is placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece (for an Abbe refractometer). Digital instruments perform this automatically.

-

The refractive index is read directly from the instrument's scale or digital display.

-

The measurement is temperature-controlled, typically at 20°C, using a circulating water bath.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for handling and storage.

Methodology: The Pensky-Martens closed-cup method, described in ASTM D93 , is a widely used standard for determining the flash point of flammable liquids.[1][3][4][8][9]

-

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism for introducing the ignition source, a stirrer, and a heating source.

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The lid is secured, and the sample is heated at a constant rate.

-

The stirrer is operated at a specified speed.

-

At regular temperature intervals, the ignition source is dipped into the cup through the shutter opening.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

Water Solubility Determination

Water solubility is a key parameter for understanding the environmental fate and behavior of a chemical, as well as for its formulation in aqueous systems.

Methodology: OECD Guideline 105 provides standard methods for determining the water solubility of chemicals.[10][26][27] The flask method is suitable for substances with solubilities above 10 mg/L.

-

Principle: A sufficient amount of the substance is agitated in water for a prolonged period to reach saturation. The concentration of the substance in the aqueous solution is then determined analytically.

-

Apparatus: A constant temperature bath with a shaker, flasks, and an appropriate analytical instrument (e.g., GC, HPLC) for concentration measurement.

-

Procedure:

-

An excess amount of the substance is added to a flask containing pure water.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is allowed to stand to let undissolved material settle.

-

A sample of the clear aqueous phase is carefully withdrawn and analyzed to determine the concentration of the dissolved substance.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the key physical properties of a liquid chemical like 3-Methyl-2-butenal.

Caption: Workflow for determining key physical properties of 3-Methyl-2-butenal.

Conclusion

This guide has presented a consolidated summary of the essential physical properties of 3-Methyl-2-butenal, a compound of significant interest in chemical research and development. The provided data, presented in a clear tabular format, and the detailed descriptions of standard experimental protocols, offer a valuable resource for scientists and professionals. Adherence to these standardized methods is crucial for ensuring the quality, safety, and consistency of results in the laboratory and in industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. nazhco.com [nazhco.com]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 10. filab.fr [filab.fr]

- 11. laboratuar.com [laboratuar.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. search.library.brandeis.edu [search.library.brandeis.edu]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 19. ASTM D4052 - eralytics [eralytics.com]

- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 21. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 22. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 23. scribd.com [scribd.com]

- 24. store.astm.org [store.astm.org]

- 25. img.antpedia.com [img.antpedia.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]